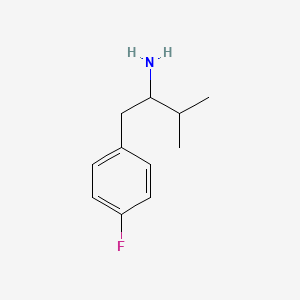
1-(4-Fluorophenyl)-3-methylbutan-2-amine
説明
科学的研究の応用
Synthesis and Characterization
1-(4-Fluorophenyl)-3-methylbutan-2-amine and its derivatives are subjects of extensive research due to their unique properties and potential applications in various fields. A study by G. L. Anderson et al. detailed the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, focusing on a rapid, convenient reaction sequence. This research emphasizes the compound's role in synthetic chemistry, providing a foundational approach for creating novel fluoroamine compounds with potential applications in material science and pharmacology (Anderson, Burks, & Harruna, 1988).
Chemical Analysis and Isomer Characterization
M. Dybek et al. conducted syntheses and analytical characterizations of fluorolintane and its isomers, based on the 1,2-diarylethylamine template. This research provides insights into the structural analysis and differentiation of isomers, essential for the development of new materials and pharmaceuticals. The comprehensive characterization techniques used in this study, including mass spectrometry and chromatography, highlight the compound's applicability in analytical chemistry (Dybek et al., 2019).
Antitumor Properties and Prodrug Development
T. Bradshaw et al. explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, related to 1-(4-Fluorophenyl)-3-methylbutan-2-amine, focusing on their mechanism of action and potential as cancer therapeutics. This study showcases the compound's relevance in medicinal chemistry, particularly in the development of prodrugs aimed at improving solubility and therapeutic efficacy against certain cancer types (Bradshaw et al., 2002).
Liquid Crystal Development
Research by A. Jankowiak et al. on nematic and smectic liquid crystals incorporating fluoroalkyl derivatives of 4-arylbutyric acid demonstrates the compound's potential in creating materials with negative dielectric anisotropy. These findings are significant for the development of advanced display technologies and highlight the compound's utility in materials science (Jankowiak et al., 2008).
Fluorescence Enhancement
The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions by Jye‐Shane Yang et al. reveals the "amino conjugation effect," which significantly increases the fluorescence quantum yields. This property is crucial for the development of new fluorescent probes and materials, showcasing the compound's application in photochemistry and materials science (Yang, Chiou, & Liau, 2002).
Safety And Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWBZKWTWNCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-methylbutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
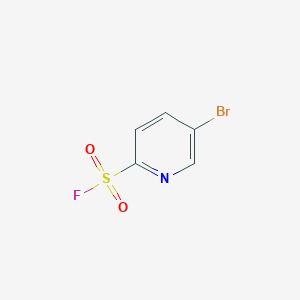
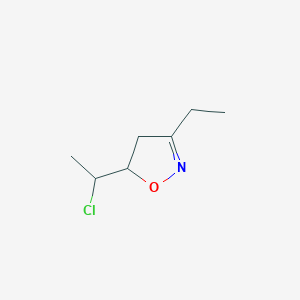
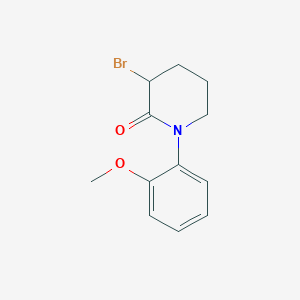
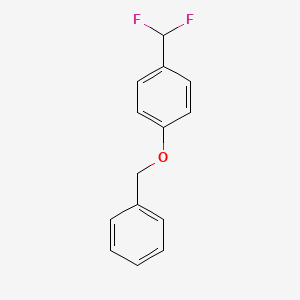
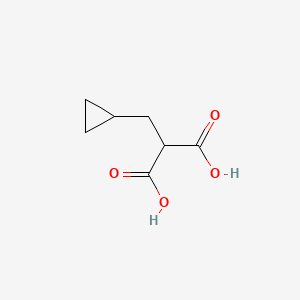
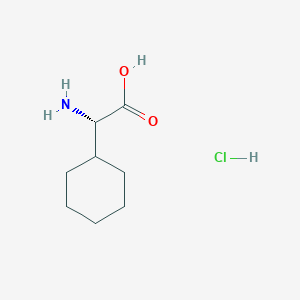
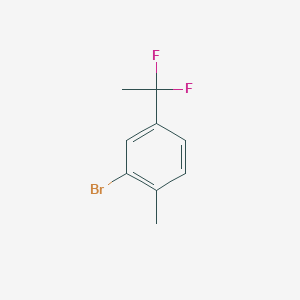
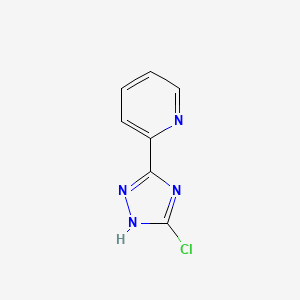
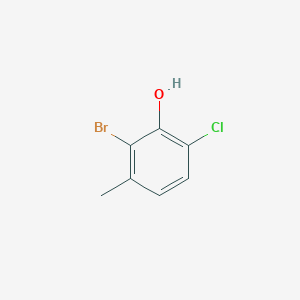
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

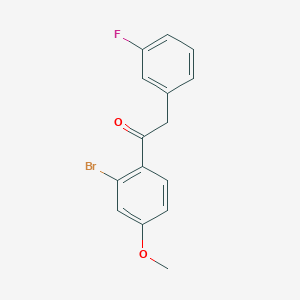
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)